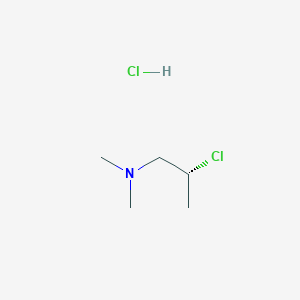
(R)-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a chemical compound with a chiral center, making it an enantiomerically pure substance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride typically involves the reaction of ®-2-Chloropropan-1-amine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomer. The process involves:
Starting Materials: ®-2-Chloropropan-1-amine and dimethylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.
Purification: The product is purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride may involve large-scale batch or continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amine oxides or reduction to form secondary amines.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amines.
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Aplicaciones Científicas De Investigación
®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the biological system in which it is studied. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptor sites to alter their activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride: The enantiomer of the compound, with different biological activity.
N,N-Dimethylpropan-1-amine hydrochloride: Lacks the chlorine atom, resulting in different chemical properties.
2-Chloropropan-1-amine hydrochloride: Lacks the dimethylamine group, leading to different reactivity.
Uniqueness
®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties. This enantiomeric purity can result in distinct biological activities and interactions compared to its racemic mixture or other similar compounds.
Propiedades
Fórmula molecular |
C5H13Cl2N |
|---|---|
Peso molecular |
158.07 g/mol |
Nombre IUPAC |
(2R)-2-chloro-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H12ClN.ClH/c1-5(6)4-7(2)3;/h5H,4H2,1-3H3;1H/t5-;/m1./s1 |
Clave InChI |
OCWGRWAYARCRTQ-NUBCRITNSA-N |
SMILES isomérico |
C[C@H](CN(C)C)Cl.Cl |
SMILES canónico |
CC(CN(C)C)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



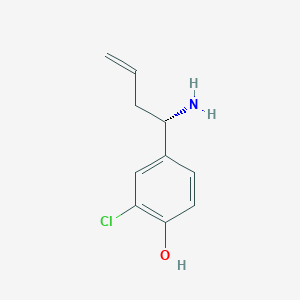

![Pyridazino[1,2-a]cinnoline](/img/structure/B15226230.png)
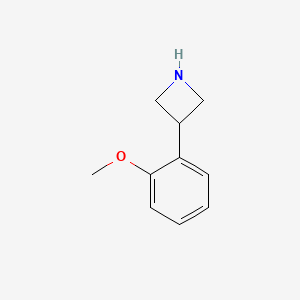
![2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid](/img/structure/B15226235.png)
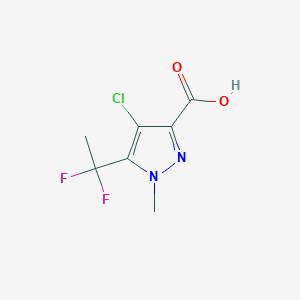
![tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15226253.png)
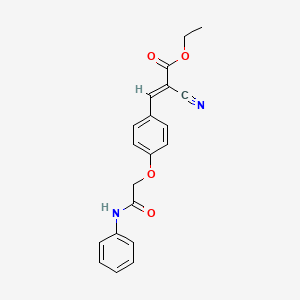

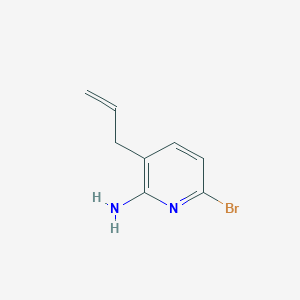
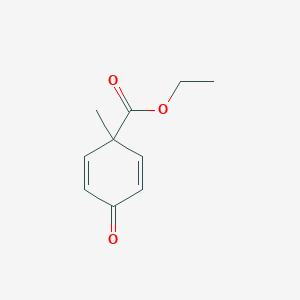
![Ethyl (R)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B15226286.png)
![(S)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B15226294.png)
